molecular formula C15H24ClNO2 B100291 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride CAS No. 16412-54-7

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride

Cat. No.: B100291
CAS No.: 16412-54-7
M. Wt: 285.81 g/mol
InChI Key: IRGWVAWLHXDKIX-UHFFFAOYSA-N
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Description

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phenol group, a cyclohexyl ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often starting from a linear precursor.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexyl ring is replaced by the dimethylamino group.

    Attachment of the Phenol Group: The phenol group is attached through an electrophilic aromatic substitution reaction, where the phenol acts as the electrophile.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The cyclohexyl ring can be reduced to form cyclohexane derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenols and cyclohexyl derivatives.

Scientific Research Applications

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It interacts with various receptors and enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to pain perception and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the cyclohexyl ring, making it less versatile in certain reactions.

    1-Hydroxycyclohexylphenol: Does not have the dimethylamino group, affecting its biological activity.

Uniqueness

3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617163
Record name 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16412-54-7
Record name 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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